molecular formula C16H17N3O5 B5909614 6-[2-(4-ethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(4-ethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No.: B5909614
M. Wt: 331.32 g/mol
InChI Key: XURIPMORSOAACJ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(4-ethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ethoxymethylenemalononitrile or EMMA. EMMA is a yellow crystalline solid with a molecular weight of 301.31 g/mol and a melting point of 149-151°C.

Mechanism of Action

The mechanism of action of EMMA in organic electronics involves its ability to act as a π-conjugated system. The presence of the ethoxyphenyl and nitro groups in the molecule allows for efficient charge transport and high electron affinity, making it an ideal building block for the synthesis of organic semiconductors. In the case of its use as a fluorescent probe for the detection of NO, the mechanism of action involves the reaction of EMMA with NO to yield a fluorescent product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of EMMA. However, studies have shown that EMMA exhibits low toxicity towards mammalian cells, making it a safe candidate for use in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMMA is its ease of synthesis and availability. The synthesis method is relatively simple and has been optimized to improve the yield and purity of the product. Additionally, EMMA exhibits high stability and can be stored for long periods of time without degradation.
One of the limitations of EMMA is its limited solubility in common organic solvents such as chloroform and methanol. This can make it difficult to work with in certain experiments. Additionally, there is limited information available on the toxicity and biocompatibility of EMMA, which may limit its use in certain biological applications.

Future Directions

There are several future directions for the research and development of EMMA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the potential applications of EMMA in the development of organic electronic devices and fluorescent probes for the detection of NO.
Another potential direction is the modification of the EMMA molecule to improve its solubility and biocompatibility. This could expand its potential applications in biological systems and enable the development of new diagnostic and therapeutic tools.
Conclusion:
In conclusion, EMMA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and potential applications in organic electronics and NO detection make it a promising candidate for further research and development. However, further studies are needed to investigate its toxicity and biocompatibility, as well as to optimize its synthesis and expand its potential applications.

Synthesis Methods

The synthesis of EMMA involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with nitric acid to yield EMMA. This synthesis method has been reported in various research articles and has been optimized to improve the yield and purity of the product.

Scientific Research Applications

EMMA has been found to have potential applications in various fields of scientific research. One of the most prominent applications of EMMA is in the field of organic electronics. EMMA has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
EMMA has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule in various physiological and pathological processes, and the development of fluorescent probes for its detection has gained significant attention in recent years. EMMA has been found to exhibit high selectivity and sensitivity towards NO, making it a promising candidate for the development of NO detection probes.

Properties

IUPAC Name

6-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-4-24-12-8-5-11(6-9-12)7-10-13-14(19(22)23)15(20)18(3)16(21)17(13)2/h5-10H,4H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURIPMORSOAACJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=C(C(=O)N(C(=O)N2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=C(C(=O)N(C(=O)N2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.